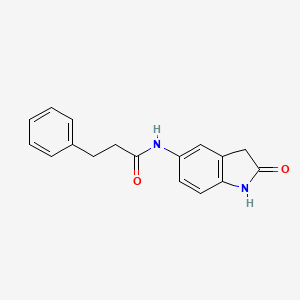

N-(2-oxoindolin-5-yl)-3-phénylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-oxoindolin-5-yl)-3-phenylpropanamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities

Applications De Recherche Scientifique

N-(2-oxoindolin-5-yl)-3-phenylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

Medicine: Due to its structural similarity to known anticancer agents, it is being investigated for its potential anticancer properties.

Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit notable cytotoxicity toward human cancer cell lines , suggesting potential targets within these cells.

Mode of Action

Similar compounds have been shown to induce late cellular apoptosis , suggesting that N-(2-oxoindolin-5-yl)-3-phenylpropanamide may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Based on the reported induction of apoptosis by similar compounds , it can be inferred that N-(2-oxoindolin-5-yl)-3-phenylpropanamide may influence pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been reported to induce late cellular apoptosis , suggesting that N-(2-oxoindolin-5-yl)-3-phenylpropanamide may have similar effects.

Analyse Biochimique

Biochemical Properties

N-(2-oxoindolin-5-yl)-3-phenylpropanamide interacts with various enzymes and proteins in biochemical reactions. For instance, it has been established as an inhibitor of both Aurora A kinase and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike/host angiotensin-converting enzyme II (ACE2) interactions .

Cellular Effects

The compound influences cell function by blocking SARS-CoV-2 spike/ACE2 binding and inhibiting Aurora A kinase . These actions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, N-(2-oxoindolin-5-yl)-3-phenylpropanamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits Aurora A kinase and blocks SARS-CoV-2 spike/ACE2 interactions .

Temporal Effects in Laboratory Settings

Its inhibitory activities against Aurora A kinase and SARS-CoV-2 spike/ACE2 interactions suggest potential long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity against Aurora A kinase and SARS-CoV-2 spike/ACE2 interactions, it may interact with enzymes or cofactors in these pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxoindolin-5-yl)-3-phenylpropanamide typically involves the condensation of 5-aminooxindole with phenylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods: While specific industrial production methods for N-(2-oxoindolin-5-yl)-3-phenylpropanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-oxoindolin-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, hydroxyindoline derivatives, and various substituted amides.

Comparaison Avec Des Composés Similaires

N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide: This compound also belongs to the oxindole class and has shown inhibitory activity against Src kinase.

1-benzo[1,3]dioxol-5-yl-indoles: These compounds have been evaluated for their anticancer activity and have shown promising results against various cancer cell lines.

Uniqueness: N-(2-oxoindolin-5-yl)-3-phenylpropanamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other oxindole derivatives. Its ability to inhibit specific kinases makes it a valuable compound for further research in cancer therapy.

Activité Biologique

N-(2-oxoindolin-5-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The compound N-(2-oxoindolin-5-yl)-3-phenylpropanamide can be synthesized through various methods, often involving the oxidative amidation of isatin derivatives with aryl amines. The structural formula can be represented as follows:

This compound features an indoline core, which is known for its diverse biological properties due to its ability to interact with various biological targets.

Anticancer Properties

Research has demonstrated that N-(2-oxoindolin-5-yl)-3-phenylpropanamide exhibits promising anticancer activity. A study indicated that derivatives of isatin-aromatic amides showed significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Specifically, one derivative displayed an IC50 value of less than 2 mM against these cell lines, outperforming the standard drug Sunitinib (IC50 = 2.2–4.8 mM) .

Table 1: Anticancer Activity of N-(2-oxoindolin-5-yl)-3-phenylpropanamide Derivatives

| Compound | Cell Line | IC50 (mM) | Comparison to Sunitinib |

|---|---|---|---|

| 5j | MCF-7 | <2 | Superior |

| 5d | MCF-7 | <4 | Greater |

| 5n | HepG2 | 0.16 | Comparable |

VEGFR-2 Inhibition

The compound has also been studied for its role as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. Compounds derived from this class have shown significant inhibition of VEGFR-2, which is crucial in tumor angiogenesis. For instance, compounds 5d and 5j showed enhanced VEGFR-2 inhibition compared to Sunitinib, with IC50 values of 0.09 mM and 0.06 mM respectively .

The anticancer effects are believed to be mediated through multiple pathways:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing the expression levels of pro-apoptotic proteins such as BAX while decreasing anti-apoptotic markers like BCL2 .

- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G2/M phase, contributing to its anti-proliferative effects .

- Inhibition of Tubulin Polymerization : Some derivatives have been identified as inhibitors of tubulin polymerization, further supporting their potential as anticancer agents .

In Vitro Studies

In vitro studies have shown that N-(2-oxoindolin-5-yl)-3-phenylpropanamide derivatives can cross cellular membranes effectively, indicating good bioavailability. For example, compound 5n demonstrated high intracellular concentrations after six hours of incubation in Caco-2 cell models, which are often used to predict intestinal absorption .

In Silico Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and VEGFR-2, suggesting that specific amino acid residues in the receptor's active site are critical for inhibitory action .

Propriétés

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16(9-6-12-4-2-1-3-5-12)18-14-7-8-15-13(10-14)11-17(21)19-15/h1-5,7-8,10H,6,9,11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYVMNHUUCSLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.